~23‑Fold Superior Cytotoxicity Over Temozolomide in Human Glioblastoma U251 Cells
BF1 (compound 5) was tested alongside the frontline glioblastoma agent temozolomide (TMZ) in the MTT assay on U251 human glioblastoma cells. BF1 achieved an IC50 of 10.8 ± 0.98 µM, whereas TMZ required 246.2 ± 6.27 µM [1]. The factor difference is approximately 23‑fold in favour of BF1, indicating a substantially higher antiproliferative potency at equimolar exposure.
| Evidence Dimension | Antiproliferative IC50 (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 10.8 ± 0.98 µM |
| Comparator Or Baseline | Temozolomide IC50 = 246.2 ± 6.27 µM |
| Quantified Difference | ~22.8‑fold lower IC50 (p < 0.001) |
| Conditions | Human glioblastoma U251 cell line; 24 h drug exposure; MTT endpoint; n = 3 independent experiments |
Why This Matters
A >20‑fold potency margin over the clinical standard defines BF1 as a high‑priority candidate for glioblastoma drug‑discovery programs where TMZ resistance is prevalent.
- [1] Finiuk N, Klyuchivska O, Ivasechko I, Hreniukh V, Ostapiuk Y, Shalai Y, Panchuk R, Matiychuk V, Obushak M, Stoika R, Babsky A. Proapoptotic effects of novel thiazole derivative on human glioma cells. Anti-Cancer Drugs. 2019;30(1):27-37. doi:10.1097/CAD.0000000000000686. View Source
